molecular formula C6H10 B3050777 (S)-3-Methylpent-1-yne CAS No. 2868-07-7

(S)-3-Methylpent-1-yne

Cat. No.: B3050777
CAS No.: 2868-07-7
M. Wt: 82.14 g/mol
InChI Key: PLHJCCHSCFNKCC-ZCFIWIBFSA-N
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Description

(S)-3-Methylpent-1-yne is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metal Catalysis in Organic Reactions

  • Iron-Induced Reaction with Organoaluminium Compounds : The reaction of (S)-3-methylpent-1-yne with trialkylaluminium compounds in the presence of iron trichloride leads to optically active products. This reaction is complex, yielding a variety of products including 2-alkylalk-1-enes and trialkylbuta-1,3-dienes, as well as linear oligomers and cyclo-trimers under specific conditions (Caporusso, Giacomelli, & Lardicci, 1979).

  • Stereospecificity in Dimerization and Cyclotrimerization : When reacting with tri-isobutylaluminium and bis-N-methylsalicylideneaminenickel, this compound can convert into various products without racemization. This includes the formation of (E)-(3S,7S)-3,7-dimethyl-4-methylenenon-5-ene or 1,3,5-tris-[(S)-1-methylpropyl]benzene (Giacomelli, Caporusso, & Lardicci, 1977).

Alkyne Dimerization and Dehydrogenation

The interaction of this compound with [Ru3(CO)12] results in the formation of an open cluster [Ru3(CO)8(C12H18)]. This is an example of an unusual type of dimerization and dehydrogenation of an internal alkyne, as shown by studies on 4-methylpent-2-yne (Rosenberg et al., 1982).

Stereochemistry of Acetylenic α Oxides

A study on the synthesis of 3-methyl-2,3-epoxypent-4-yne through the action of powdered caustic potash on 4-chloro-3-methylpent-1-yn-3-ol resulted in a mix of cis and trans oxides. The cis configuration of the methyl groups was predominant, based on PMR spectroscopy (Golodova & Yakimovich, 1974).

Photodissociation Spectroscopy

The photodissociation spectroscopy of the radical cation of 2-methyl-1-penten-3-yne, which is closely related to this compound, has been studied. This research focuses on the optical absorption spectrum of the radical cation and provides insights into its electronic transitions (Faulk & Dunbar, 1990).

Properties

IUPAC Name

(3S)-3-methylpent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJCCHSCFNKCC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457142
Record name CTK0J1899
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2868-07-7
Record name CTK0J1899
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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